molecular formula C12H8BrCl B11767276 2-Bromo-4-chloro-1,1'-biphenyl

2-Bromo-4-chloro-1,1'-biphenyl

Cat. No.: B11767276
M. Wt: 267.55 g/mol
InChI Key: IGSVNUQHXRLIGH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,1’-biphenyl is an organic compound with the chemical formula C12H8BrCl. It is a colorless crystal known for its strong thermal stability and solubility . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of bromine and chlorine atoms in the biphenyl structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 2-Bromo-4-chloro-1,1’-biphenyl may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.

Scientific Research Applications

2-Bromo-4-chloro-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

  • 4-Bromo-4’-chloro-1,1’-biphenyl
  • 4-Chloro-1,1’-biphenyl
  • 4-Bromo-1,1’-biphenyl

Comparison: 2-Bromo-4-chloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms on the biphenyl structure. This dual halogenation provides distinct reactivity and properties compared to its mono-halogenated counterparts. For example, 4-Bromo-4’-chloro-1,1’-biphenyl has similar properties but may exhibit different reactivity in certain chemical reactions due to the position of the halogen atoms .

Properties

Molecular Formula

C12H8BrCl

Molecular Weight

267.55 g/mol

IUPAC Name

2-bromo-4-chloro-1-phenylbenzene

InChI

InChI=1S/C12H8BrCl/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

IGSVNUQHXRLIGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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